Allosamidin

Übersicht

Beschreibung

Allosamidin is a small molecule that exhibits extremely potent inhibitory activity against chitinases from a number of sources, particularly from Candida albicans . It can be utilized as a potent antifungal agent .

Synthesis Analysis

The synthesis of Allosamidin and its analogues has been described by Huang et al. They obtained Allosamidin by iterative glycosylation reactions, catalytic hydrogenation, acetylation, and deacetylation .Molecular Structure Analysis

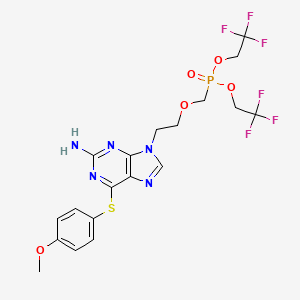

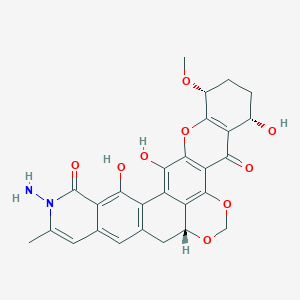

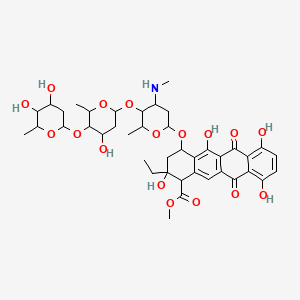

Allosamidin has a chemical formula of C25H42N4O14 . Its average weight is 622.6194 and its monoisotopic mass is 622.269752072 .Chemical Reactions Analysis

Allosamidin is known to bind to the catalytic centers of all family 18 chitinases and inhibit their enzymatic activity . It has been used as a chitinase inhibitor to investigate the physiological roles of chitinases in a variety of organisms .Physical And Chemical Properties Analysis

Allosamidin is a small molecule with a chemical formula of C25H42N4O14 . Its average weight is 622.6194 and its monoisotopic mass is 622.269775 .Wissenschaftliche Forschungsanwendungen

Chitinase Inhibitor

Allosamidins are known to be potent inhibitors of all family 18 chitinases . They bind to the catalytic centers of these chitinases, inhibiting their enzymatic activity . This property has made Allosamidins useful in investigating the physiological roles of chitinases in a variety of organisms .

Anti-Asthmatic Activity

One of the significant biological activities of Allosamidins is their anti-asthmatic activity . This has been discovered in mammals, providing a new avenue for potential asthma treatments .

Promoting Chitinase Production

Allosamidins have been found to promote chitinase production in the Streptomyces species that produce them . This unique activity provides a new perspective in the field of research studying microbial secondary metabolites .

Insecticidal Activity

Allosamidins have been confirmed to possess insecticidal activities . This is likely due to their ability to inhibit chitinases, which are essential for the growth and development of insects .

Antifungal Activity

In addition to their insecticidal properties, Allosamidins also exhibit antifungal activities . This is again likely due to their chitinase inhibitory activity, as chitin is a major component of fungal cell walls .

Research Probe

Since its discovery in 1986, Allosamidin has been used as a probe in basic research for studying chitinases . This has allowed researchers to gain a deeper understanding of the roles and mechanisms of these enzymes .

Wirkmechanismus

Target of Action

Allosamidin is a potent inhibitor of chitinases , enzymes that hydrolyze chitin, a structural polysaccharide found in the cell walls of fungi and exoskeletons of insects . The primary targets of Allosamidin are Chitinase B and Chitinase A from Serratia marcescens .

Mode of Action

Allosamidin has a unique pseudotrisaccharide structure that mimics chitin . It binds to the catalytic centers of all family 18 chitinases, inhibiting their enzymatic activity . This interaction prevents the breakdown of chitin, which is essential for the growth of chitin-containing organisms .

Biochemical Pathways

Allosamidin affects the chitin metabolism pathway by inhibiting chitinase activity . This results in the accumulation of chitin in organisms that rely on chitinase for chitin degradation . In Streptomyces, the production of a 46 kDa chitinase, encoded by the chi65 gene, is enhanced by allosamidin .

Result of Action

The inhibition of chitinase activity by Allosamidin can lead to potent antifungal effects, particularly against Candida albicans . In addition, Allosamidin has been found to suppress airway inflammation and hyperresponsiveness .

Action Environment

The action of Allosamidin can be influenced by the presence of chitin in the environment . For example, in Streptomyces, Allosamidin is released from mycelia into the outside of the cells in the presence of chitin . This suggests that environmental factors, such as the presence of chitin, can influence the action, efficacy, and stability of Allosamidin .

Zukünftige Richtungen

While Allosamidin has shown potential as a chitinase inhibitor, more research is needed to fully understand its biological activities and potential applications. It has been used to investigate the physiological roles of chitinases in a variety of organisms , and future studies may continue to explore these roles and the potential therapeutic uses of Allosamidin.

Eigenschaften

IUPAC Name |

N-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N4O14/c1-8(33)26-14-17(36)16(35)11(6-31)39-23(14)42-22-12(7-32)40-24(15(19(22)38)27-9(2)34)41-21-10(5-30)20-13(18(21)37)28-25(43-20)29(3)4/h10-24,30-32,35-38H,5-7H2,1-4H3,(H,26,33)(H,27,34)/t10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20-,21+,22+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWNFWDBQGOKNZ-XYUDZHFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@H]4[C@@H]([C@H]3O)N=C(O4)N(C)C)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883122 | |

| Record name | Allosamidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allosamidin | |

CAS RN |

103782-08-7 | |

| Record name | Allosamidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103782087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allosamidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allosamidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOSAMIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UDJ46528K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Allosamidin is a potent and selective inhibitor of chitinases, specifically those belonging to family 18 of glycosyl hydrolases. [, , ] It acts as a competitive inhibitor, binding to the catalytic center of these enzymes and mimicking the transition state of chitin hydrolysis. [, , , ] This binding prevents the enzyme from breaking down chitin, a crucial component of fungal cell walls and insect exoskeletons. [, , ] Inhibition of chitinases can lead to various downstream effects, including:

- Impaired fungal growth and differentiation: By disrupting chitin synthesis, allosamidin can hinder fungal growth, morphogenesis, and cell division. [, ]

- Insect mortality: Inhibition of chitinases involved in insect development, particularly during molting and metamorphosis, can lead to larval death. [, , , ]

- Reduced infectivity of malaria parasites: Allosamidin has been shown to reduce the infectivity of malaria parasites to mosquitoes by inhibiting chitinase activity essential for traversing the peritrophic matrix in the mosquito midgut. [, ]

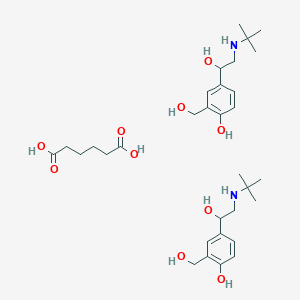

A: Allosamidin is a pseudotrisaccharide composed of two units of N-acetyl-D-allosamine and a unique oxazoline derivative called allosamizoline. [, ]

- Spectroscopic Data: Characterization of allosamidin and its derivatives has been performed using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR have been extensively used to determine the structure and conformation of allosamidin and its analogs. [, , ]

- Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FABMS) has been used to determine the molecular weight of allosamidin and its derivatives. []

- Solubility: Allosamidin is a hydrophilic compound. []

- Stability: It is primarily found in the mycelia of its producing strain, Streptomyces sp., and can be adsorbed onto the mycelia. []

A: Allosamidin itself does not possess catalytic properties. It functions as an inhibitor of chitinases, specifically family 18 chitinases. [, ] Its primary application stems from its inhibitory action:

- Research Tool: Allosamidin is a valuable tool for investigating the physiological roles of chitinases in various organisms, including fungi, insects, and even mammals. [, , , ]

ANone: Computational approaches have been employed to understand the interaction of allosamidin with chitinases:

- Molecular Docking: Docking studies have been used to predict the binding mode of allosamidin within the active site of chitinases and to elucidate the key interactions responsible for its inhibitory potency. []

- Homology Modeling: In cases where the 3D structure of a specific chitinase is unavailable, homology modeling techniques, using known chitinase structures as templates, have been utilized to build a model and study allosamidin binding. []

ANone: Extensive research has been conducted on the SAR of allosamidin, highlighting the impact of structural modifications on its activity:

- Allosamizoline Moiety:

- N-Methyl Groups:

- O-Acylation:

ANone: While limited information is available regarding the stability and formulation of allosamidin, some insights can be drawn from the research:

- Stability: The fact that allosamidin is found adsorbed onto the mycelia of its producing strain suggests a degree of stability in that environment. []

ANone: The discovery and research on allosamidin mark significant milestones in understanding chitinase inhibition:

- Isolation and Structure Elucidation: Allosamidin was first isolated from Streptomyces sp. No. 1713 and its structure, a unique pseudotrisaccharide, was elucidated. [, ]

- Potent Chitinase Inhibition: Early studies identified allosamidin as a potent and specific inhibitor of insect chitinases, particularly from Bombyx mori (silkworm). []

- SAR Studies: Extensive research explored the structure-activity relationship of allosamidin, revealing key structural features responsible for its inhibitory activity and guiding the development of analogs. [, , , ]

- Broad-Spectrum Activity: Subsequent studies demonstrated that allosamidin inhibits chitinases from various sources, including insects, fungi, bacteria, and even mammals, highlighting its potential in diverse research fields. [, , , , , ]

ANone: Research on allosamidin has fostered cross-disciplinary collaborations and applications:

- Chemistry and Biology: Synergistic efforts between chemists and biologists have been crucial in synthesizing allosamidin analogs, characterizing their structure, and evaluating their biological activity. [, , , , , ]

- Biochemistry and Entomology: Allosamidin has been instrumental in dissecting the role of chitinases in insect development and exploring its potential as a novel insecticide. [, , , , ]

- Microbiology and Mycology: The inhibitory effects of allosamidin on fungal chitinases have provided insights into fungal cell wall synthesis and opened avenues for developing new antifungal agents. [, , ]

- Parasitology and Drug Discovery: The discovery that allosamidin can inhibit chitinases from malaria parasites, essential for their lifecycle in mosquitoes, has stimulated research into its potential as a malaria transmission-blocking agent. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.